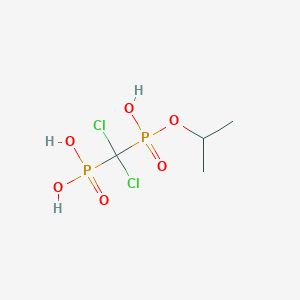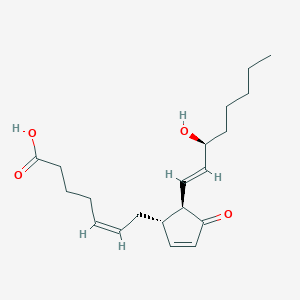
Clodronic Acid Monoisopropyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has the molecular formula C4H10Cl2O6P2 and a molecular weight of 286.97 g/mol. This compound is known for its ability to inhibit the formation of calcium phosphate crystals, making it useful in various industrial and medical applications.
準備方法
The synthesis of [Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid typically involves the reaction of phosphorus trichloride with acetic acid and propylene oxide . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods often involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can lead to the formation of phosphoric acid derivatives .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a chelating agent and a scale inhibitor. In biology and medicine, it is known for its ability to inhibit bone resorption, making it useful in the treatment of osteoporosis and other bone-related diseases. Additionally, it is used in industrial applications such as water treatment and as a corrosion inhibitor.
作用機序
The mechanism of action of [Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid involves its ability to bind to calcium ions, preventing the formation of calcium phosphate crystals. This binding action disrupts the normal process of bone resorption, leading to increased bone density and strength. The molecular targets and pathways involved include the inhibition of osteoclast activity and the modulation of calcium and phosphate metabolism.
類似化合物との比較
[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid is unique in its ability to inhibit both the formation and dissolution of calcium phosphate crystals. Similar compounds include other phosphonic acids such as alendronic acid and risedronic acid . These compounds also inhibit bone resorption but may differ in their potency, duration of action, and specific applications .
特性
IUPAC Name |
[dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2O6P2/c1-3(2)12-14(10,11)4(5,6)13(7,8)9/h3H,1-2H3,(H,10,11)(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBPXSVUZLBEIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2O6P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134757-52-1 |
Source


|
| Record name | (Dichloro(hydroxy(isopropoxy)phosphoryl)methyl)phosphonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF4G7LQ2R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)









![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)

